N-(2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

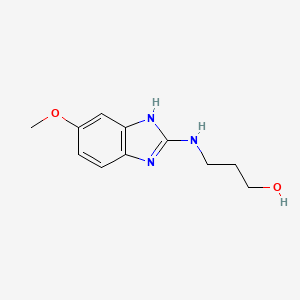

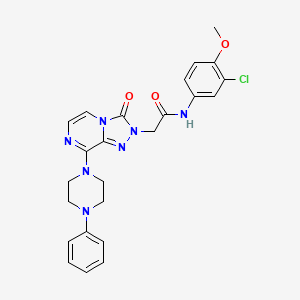

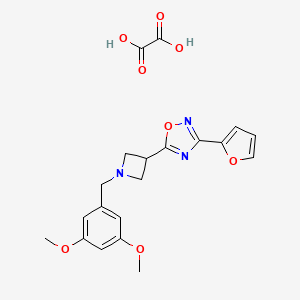

“N-(2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized from various lead compounds . For example, a series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound 34 (KL-1156) .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds can be constructed by unique methods such as free radical cyclization cascade and proton quantum tunneling . These methods not only have fewer side reactions but also yield high, which is conducive to the construction of complex benzofuran ring systems .Applications De Recherche Scientifique

Neuroprotective and Antioxidant Effects

A study by Jungsook Cho et al. (2015) synthesized a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, evaluating their neuroprotective and antioxidant activities. Among these, certain derivatives demonstrated considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed notable antioxidant activities, suggesting the potential for these compounds in neuroprotection and oxidative stress management (Jungsook Cho et al., 2015).

Anti-inflammatory, Analgesic, and Antipyretic Agents

Yong-Sheng Xie et al. (2014) synthesized benzofuran-2-carboxamides via a microwave-assisted one-pot parallel approach, investigating their in vivo anti-inflammatory, analgesic, and antipyretic activities. Several derivatives exhibited potent activities, highlighting the therapeutic potential of benzofuran-2-carboxamides in treating inflammation and related symptoms (Yong-Sheng Xie et al., 2014).

Synthesis Methodologies

Paolo Vincetti et al. (2016) developed a fast, versatile, and practical microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides. This method proved effective for a series of amines, hydroxyacetophenones, aldehydes, and benzonitriles, facilitating rapid identification of biologically active compounds for drug-discovery efforts (Paolo Vincetti et al., 2016).

Inhibitors of NF-κB Activity and Anticancer Agents

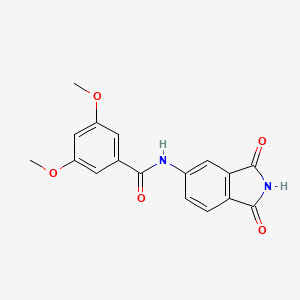

Minho Choi et al. (2015) designed and synthesized novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives with potent cytotoxic activities against various human cancer cell lines and inhibitors of NF-κB transcriptional activity. These findings contribute to the development of new anticancer agents acting through inactivation of NF-κB (Minho Choi et al., 2015).

Mécanisme D'action

While the specific mechanism of action for “N-(2-hydroxy-2-phenylpropyl)benzofuran-2-carboxamide” is not mentioned in the sources, benzofuran compounds in general have been shown to have various biological activities. For example, they have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially in the search for efficient antimicrobial candidates . Therefore, future research in this area is promising.

Propriétés

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-18(21,14-8-3-2-4-9-14)12-19-17(20)16-11-13-7-5-6-10-15(13)22-16/h2-11,21H,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKXEALNECRTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2891477.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2891479.png)

![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)

![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)